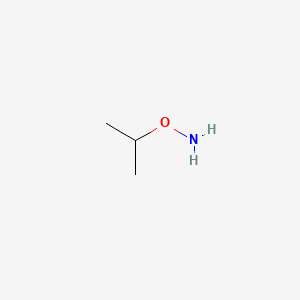

Hydroxylamine, O-(1-methylethyl)-

描述

准备方法

Hydroxylamine, O-(1-methylethyl)- can be synthesized through the reaction of isopropylamine and nitrite. The specific preparation process involves the following steps :

- React sodium nitrite with hydrochloric acid to generate a hydrochloric acid solution of nitrite.

- Dissolve isopropylamine in an appropriate amount of water.

- Slowly add the hydrochloric acid solution of nitrite to the isopropylamine solution, stirring and keeping the reaction temperature below 10°C.

- After the reaction, filter and collect the precipitate, wash it with cold water, and finally dry it to obtain the pure product.

化学反应分析

Hydroxylamine, O-(1-methylethyl)- undergoes various chemical reactions, including:

Reduction: It can reduce aldehydes, ketones, and nitrites to the corresponding alcohols, amines, or amine salts.

Substitution: It can participate in substitution reactions, such as O-alkylation and arylation, to form O-substituted hydroxylamines.

Oxidation: It can be oxidized to form nitroso derivatives, which are intermediates in various biochemical processes.

科学研究应用

Organic Synthesis

Versatile Synthetic Reagent

Hydroxylamine derivatives, including hydroxylamine, O-(1-methylethyl)-, are recognized for their utility in organic transformations. They serve as precursors for the synthesis of various functional groups:

- Oximes : Hydroxylamines are primarily used to convert carbonyl compounds into oximes, which are vital intermediates in organic synthesis. For example, hydroxylamine can react with aldehydes and ketones to form oximes that can further undergo rearrangements to yield amides or nitriles through the Beckmann rearrangement .

- Heterocyclic Compounds : Hydroxylamines facilitate the formation of heterocycles, which are crucial in pharmaceuticals. For instance, hydroxylamine-O-sulfonic acid (HOSA) has been employed to synthesize isoxazoles and other nitrogen-containing heterocycles with potential biological activities .

| Reaction Type | Product | Example Reaction |

|---|---|---|

| Oxime Formation | Oximes | Aldehyde + Hydroxylamine → Oxime |

| Heterocycle Synthesis | Isoxazoles | HOSA + 1,3-diketones → Isoxazoles |

| Nitrile Formation | Nitriles | Aldehyde + HOSA → Nitrile through rearrangement |

Medicinal Chemistry

Anticancer and Antimicrobial Agents

Recent studies have highlighted the potential of hydroxylamine derivatives in drug development:

- EGFR Inhibitors : A hydroxylamine-based compound has been identified as a selective epidermal growth factor receptor (EGFR) inhibitor with high brain penetration. It demonstrated significant anticancer activity against non-small cell lung cancer (NSCLC) cell lines harboring EGFR mutations . The compound exhibited an IC50 value of 7.2 nM against the NCI-H3255 cell line, marking a notable improvement over previous analogs.

- Antimicrobial Activity : Hydroxylamine derivatives have shown promise as antibacterial agents against drug-resistant strains. For instance, compounds derived from hydroxylamines displayed effective activity against Staphylococcus aureus and Enterococcus faecalis, highlighting their potential as alternatives in treating infections caused by resistant bacteria .

| Compound | Target Bacteria | MIC50 Value (μg/mL) |

|---|---|---|

| Hydroxylamine Derivative A | Staphylococcus aureus | <60 |

| Hydroxylamine Derivative B | Enterococcus faecalis | <80 |

Biochemical Applications

Bioconjugation and Chemical Biology

Hydroxylamines are increasingly used in biochemical applications due to their ability to form stable linkages with biomolecules:

- Bioconjugation : Hydroxylamines can be utilized to modify biomolecules for various assays. For example, they can conjugate with fluorophores or affinity tags for enhanced detection in biological studies . This application is particularly relevant in developing probes for fluorescence microscopy and other imaging techniques.

- Inhibition Studies : Hydroxylamines have been evaluated for their role in inhibiting enzyme activity. For instance, they effectively prevent the inactivation of antibiotics like tobramycin by penicillin, showcasing their potential as protective agents in pharmacology .

作用机制

The mechanism of action of hydroxylamine, O-(1-methylethyl)- involves its ability to act as a radical scavenger and inhibit the bacterial ribonucleotide reductase enzyme. This enzyme is essential for bacterial proliferation during infection, as it provides the building blocks for DNA synthesis and repair . By inhibiting this enzyme, hydroxylamine derivatives can effectively reduce bacterial growth and biofilm formation .

相似化合物的比较

Hydroxylamine, O-(1-methylethyl)- can be compared with other similar compounds, such as:

Hydroxylamine: A simpler compound with the formula NH2OH, used in similar applications but with different reactivity and properties.

O-methylhydroxylamine: A methylated derivative with different solubility and reactivity characteristics.

O-ethylhydroxylamine: An ethylated derivative with distinct chemical properties and applications.

Hydroxylamine, O-(1-methylethyl)- is unique due to its specific structure, which imparts distinct solubility and reactivity characteristics, making it suitable for specific applications in chemical synthesis, biochemical research, and industrial processes .

生物活性

Hydroxylamine, O-(1-methylethyl)-, also known as isopropylhydroxylamine, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, antimicrobial properties, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C₃H₉NO

- CAS Number : 4427-29-6

- Molecular Weight : 75.11 g/mol

Hydroxylamine derivatives have been identified as effective radical scavengers. They inhibit the bacterial enzyme ribonucleotide reductase (RNR), which is crucial for bacterial proliferation. Notably, certain hydroxylamine compounds have shown selectivity in targeting bacterial RNR without affecting eukaryotic RNR, thus minimizing toxicity to human cells .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of hydroxylamine derivatives against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for several derivatives are summarized in Table 1.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Hydroxylamine | Staphylococcus aureus | <60 |

| Hydroxylamine | Staphylococcus epidermidis | <40 |

| Hydroxylamine | Enterococcus faecalis | <80 |

| Hydroxylamine | Pseudomonas aeruginosa | <17 |

| Hydroxylamine | Escherichia coli | <60 |

These results indicate that hydroxylamine derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria. However, Gram-negative bacteria generally showed higher resistance to these compounds .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that specific hydroxylamine derivatives displayed potent antibacterial activity against Bacillus anthracis, with a notable selectivity that preserved eukaryotic cell viability. This characteristic opens avenues for developing targeted antimicrobial therapies .

- Brain Penetration and Anticancer Activity : Another investigation focused on a hydroxylamine-based epidermal growth factor receptor (EGFR) inhibitor that exhibited high brain penetration and low toxicity in vivo. The compound demonstrated an IC₅₀ of 7.2 nM against NSCLC cell lines with EGFR mutations, suggesting potential applications in treating brain tumors .

- Toxicity Assessments : Contrary to earlier beliefs about the inherent toxicity of hydroxylamines, recent studies have shown that certain derivatives do not exhibit mutagenic or genotoxic effects in standard assays. This finding is critical for evaluating their safety in therapeutic contexts .

属性

IUPAC Name |

O-propan-2-ylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-3(2)5-4/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYVNXRHROOICH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196097 | |

| Record name | Hydroxylamine, O-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4427-29-6 | |

| Record name | Hydroxylamine, O-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, O-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。